4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.
Structural Overview
The compound is characterized by several functional groups:
- Sulfonamide group : Known for diverse biological activities.
- Oxazepine ring : Imparts stability and potential interaction with biological targets.
- Ethoxy and methyl substituents : May influence solubility and bioavailability.
Molecular Formula : C23H30N2O5S
Molecular Weight : 446.56 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific enzymes.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. For instance:
- Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound against various bacterial strains (e.g., E. coli, Staphylococcus aureus).
- Results indicated an IC50 value of approximately 25 µM against E. coli, suggesting moderate antibacterial activity.
-
Inhibition of Enzymatic Activity :
- The compound was tested for its ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis.
- It exhibited an IC50 value of 15 µM in vitro, indicating potential as a cholesterol-lowering agent.
The proposed mechanism of action includes:
- Enzyme Inhibition : The sulfonamide group competes with natural substrates for binding to target enzymes.
- Structural Stability : The oxazepine ring enhances the binding affinity and specificity towards biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxazepine Ring : Utilizing cyclization reactions from appropriate precursors.
- Sulfonamide Bond Formation : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine).
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Development of new antibiotics or anti-inflammatory drugs.
- Biochemical Research : As a tool for studying enzyme inhibition mechanisms.
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-24-18-10-8-16(13-20(18)29-14-22(4,5)21(24)25)23-30(26,27)17-9-11-19(28-7-2)15(3)12-17/h8-13,23H,6-7,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNNKLRUGDGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.